molecular formula C12H12O6 B1201690 1,3,5-Benzenetriacetic acid CAS No. 4435-67-0

1,3,5-Benzenetriacetic acid

Cat. No. B1201690
CAS RN: 4435-67-0
M. Wt: 252.22 g/mol
InChI Key: AJEIBHNKBLRDNT-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriacetic acid, also known as 1,3,5-Benzenetricarboxylic acid, is used for the preparation of plastic, man-made fiber, water-soluble alkyl resin, plasticizer, and medicament intermediate . It is also used as a pharmaceutical intermediate, epoxy curing agent, plasticizers, adhesive, and coating material .


Synthesis Analysis

The synthesis of 1,3,5-Benzenetriacetic acid involves the reaction of LnCl3·xH2O with the ammonium salt of H3bta acid in a water solution . The assembly of 1,3,5-benzenetribenzoic acid from solution on Au substrates modified by underpotential deposited Ag and Cu layers has also been studied .


Molecular Structure Analysis

1,3,5-Benzenetriacetic acid contains a total of 30 bond(s); 18 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 carboxylic acid(s) (aliphatic), and 3 hydroxyl group(s) .


Chemical Reactions Analysis

The assembly of 1,3,5-benzenetribenzoic acid from solution on Au substrates modified by underpotential deposited Ag and Cu layers was studied . The adsorption of H3BTB on Cu resulted in disordered layers with sporadic occurrence of ordered molecular aggregates .


Physical And Chemical Properties Analysis

1,3,5-Benzenetriacetic acid is stable up to 30 °C. When heated, it decomposes up to 160–200 °C in two stages to stable anhydrous compounds. The dehydrated compounds are still crystalline and stable up to about 350 °C .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field : Polymer Science
  • Summary of the Application : 1,3,5-Benzenetricarboxylic acid tris (phenylamide), also known as BTA-93, is used as a highly efficient α-crystalline nucleating agent in isotactic polypropylene (iPP). It improves the mechanical and optical properties of iPP .
  • Methods of Application : BTA-93 is synthesized and incorporated into iPP. The crystallization and melting behaviors of the nucleated iPP are then investigated using differential scanning calorimetry .
  • Results or Outcomes : The optimum addition amount of BTA-93 in iPP was found to be 0.07 wt%. At this low addition amount, the crystallization peak temperature of iPP increased from 119.3 °C to 126 °C . When the addition concentration of BTCA-TCHA was 0.2 wt.%, tensile strength and flexural modulus of iPP were increased by 9.7 and 12.4 %, respectively, and the haze value of iPP was decreased by 53.5 % .

Application in Material Science

  • Specific Scientific Field : Material Science
  • Summary of the Application : 1,3,5-Benzenetricarboxylic acid is used in the synthesis of magnetic Metal-Organic Frameworks (MOFs) derived from 3d metal ions .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

1,3,5-Benzenetriacetic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1,3,5-Benzenetriacetic acid has been used in the creation of highly functional systems similar to those found in biological systems . It has also been used as a novel and recoverable nanocatalyst for efficient synthesis of 1,4-polyhydroquinoline derivatives .

properties

IUPAC Name

2-[3,5-bis(carboxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEIBHNKBLRDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325009
Record name 1,3,5-Benzenetriacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60325009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetriacetic acid

CAS RN

4435-67-0
Record name 1,3,5-Benzenetriacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Benzenetriacetic acid
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Record name 4435-67-0
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Record name 1,3,5-Benzenetriacetic acid
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Record name Benzene-1,3,5-triacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
ZH Zhang, ZL Shen, T Okamura, HF Zhu… - Crystal growth & …, 2005 - ACS Publications
Two novel series of coordination frameworks [Ln(bta)(H 2 O) 2 ]·nH 2 O·mEtOH (Ln = La 1a, n = 4.5, m = 0; Ln = Ce 1b, n = 4, m = 0; Ln = Pr 1c, n = 2.88, m = 0.35) and [Ln 2 (bta) 2 (H 2 …
Number of citations: 82 pubs.acs.org
MS Newman, HS Lowrie - Journal of the American Chemical …, 1954 - ACS Publications
4 (5)-Imidazolone-5 (4)-propionic acid (or for that matter, any 2H, 4-imidazolone derived from an ex-amino acid) is as yet unknown, and the analytical data would correspond to a …
Number of citations: 40 pubs.acs.org
ZH Zhang, GX Liu, T Okamura, WY Sun, N Ueyama - Structural Chemistry, 2006 - Springer
Three new coordination polymers with formula [Gd(bta)(H 2 O)·1.39H 2 O] n (1), [Dy(bta)(H 2 O)·1.35H 2 O] n (2) and [Y(bta)(H 2 O) 2 ·0.5H 2 O] n (3) were synthesized by using …
Number of citations: 10 link.springer.com
HF Zhu, XF Wang, TA Okamura, WY Sun… - Journal of …, 2006 - Taylor & Francis
The reaction of benzene-1,3,5-triacetic acid (H 3 bta) with [Mn(salen)]ClO 4 ·2H 2 O yields [Mn(salen)H 2 bta]·0.5H 2 O (1) [H 2 salen = N,N′-bis(salicylideneaminato)ethylene]. …
Number of citations: 3 www.tandfonline.com
HF Zhu, WY Sun, T Okamura, N Ueyama - Inorganic Chemistry …, 2003 - Elsevier
Transition metal complexes [M(Hbta)(H 2 O) 4 ] [M=Co(II) (1), Ni(II) (2), H 3 bta=1,3,5-benzenetriacetic acid] have been prepared by reaction of H 3 bta with the M(OH) 2 in water by …
Number of citations: 45 www.sciencedirect.com
ZH ZHANG, LY KONG, T OKAMURA, WY SUN… - Acta Chimica …, 2005 - sioc-journal.cn
A holmium (III) coordination polymer {[Ho (bta)(H 2 O)]• 1.26 H 2 O} n (1), with a three-dimensional channel-like structure, was obtained by assembly of flexible tripodal ligand 1, 3, 5-…
Number of citations: 2 sioc-journal.cn
ZH Zhang, T Okamura, Y Hasegawa… - Inorganic …, 2005 - ACS Publications
Five novel lanthanide complexes with the formulas [Nd(bta)(H 2 O) 2 ·4.35H 2 O] n (1), [Sm(bta)(H 2 O) 2 ·4.5H 2 O] n (2), [Eu(bta)(H 2 O)·1.48H 2 O] n (3), [Tb(bta)(H 2 O)·1.31H 2 O] n (4…
Number of citations: 193 pubs.acs.org
P Thuéry, J Harrowfield - Inorganic Chemistry, 2016 - ACS Publications
Reaction of uranyl nitrate with 1,3,5-benzenetriacetic acid (H 3 BTA) in the presence of additional species, either organic bases or their conjugate acids or metal cations, has provided …
Number of citations: 42 pubs.acs.org
J Hodacová, M Chadim, J Závada… - The Journal of …, 2005 - ACS Publications
The interaction of a macrocycle containing three trans-(1R,2R)-diaminocyclohexane units connected by p-xylene spacers with the isomers 1,3,5-benzenetricarboxylic (1,3,5-BTC), 1,2,4-…
Number of citations: 31 pubs.acs.org
Z Su, J Fan, T Okamura, W Sun - Chinese Journal of Chemistry, 2012 - Wiley Online Library
Three new metal‐organic frameworks (MOFs), namely [Zn(tib)(PDC)] (1), [Zn 3 (tib) 2 (CHDC) 3 ]·8H 2 O (2) and [Zn 3 (tib) 2 (BTC) 2 ]·4.95H 2 O (3) were synthesized by hydrothermal …
Number of citations: 20 onlinelibrary.wiley.com

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